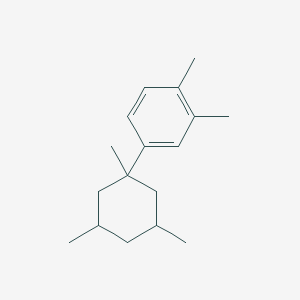
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, and a 1,3,5-trimethylcyclohexyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 1,3,5-trimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 1,3,5-trimethylcyclohexyl group onto the benzene ring.
Methylation: The next step involves the methylation of the benzene ring at positions 1 and 2. This can be achieved using methyl iodide (CH3I) and a strong base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring and yielding the substituted product.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the 1,3,5-trimethylcyclohexyl group.
1,4-Dimethyl-2-(1,3,5-trimethylcyclohexyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
1,2-Dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene is unique due to the presence of both methyl groups and a bulky 1,3,5-trimethylcyclohexyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications and studies.
Propiedades
Número CAS |
922512-12-7 |
|---|---|
Fórmula molecular |
C17H26 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-(1,3,5-trimethylcyclohexyl)benzene |
InChI |
InChI=1S/C17H26/c1-12-8-13(2)11-17(5,10-12)16-7-6-14(3)15(4)9-16/h6-7,9,12-13H,8,10-11H2,1-5H3 |
Clave InChI |
KPZCNSVCQWSTFY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C2=CC(=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


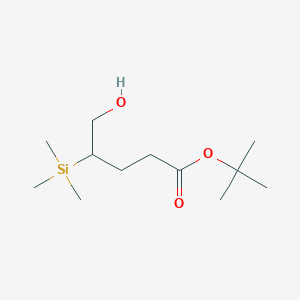
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)

![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
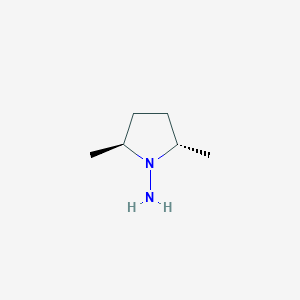

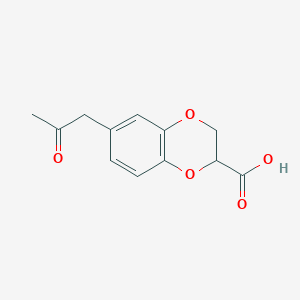
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)

![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
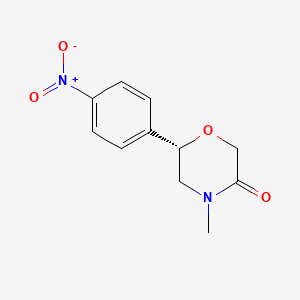
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)

